molecular formula C8H7N5OS B12546998 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 143770-03-0

2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12546998
CAS No.: 143770-03-0
M. Wt: 221.24 g/mol
InChI Key: HIVRYNWEAMMBIQ-UHFFFAOYSA-N
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Description

2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an azido group at the 2-position and two methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to azidation. The azidation process can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogenation Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.

    Copper Catalysts: For cycloaddition reactions.

Major Products Formed

    Aminothieno[2,3-d]pyrimidines: Formed by reduction of the azido group.

    Triazolothieno[2,3-d]pyrimidines: Formed by cycloaddition reactions.

Scientific Research Applications

2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one largely depends on its chemical transformations. For instance, when used as a precursor in medicinal chemistry, the azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors. The specific pathways and molecular targets would vary based on the final structure of the synthesized compounds.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the azido group and thus has different reactivity and applications.

    2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with an amino group instead of an azido group, leading to different chemical properties and biological activities.

Uniqueness

The presence of the azido group in 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo bioorthogonal reactions also makes it a useful tool in chemical biology.

Properties

CAS No.

143770-03-0

Molecular Formula

C8H7N5OS

Molecular Weight

221.24 g/mol

IUPAC Name

2-azido-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N5OS/c1-3-4(2)15-7-5(3)6(14)10-8(11-7)12-13-9/h1-2H3,(H,10,11,14)

InChI Key

HIVRYNWEAMMBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)N=[N+]=[N-])C

Origin of Product

United States

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